Hexyl methacrylate

描述

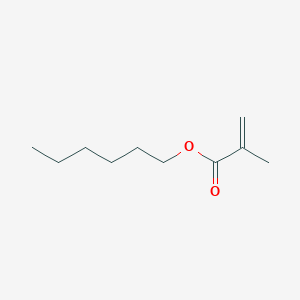

Hexyl methacrylate (HMA), with the chemical formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol, is a methacrylic acid ester characterized by a six-carbon alkyl chain (hexyl group) . Key properties include:

- Density: 0.885 g/cm³

- Boiling Point: 88–89°C at 14 mmHg

- Melting Point: -59°C to 55°C

- Vapor Pressure: 2.21 mmHg at 25°C

- Safety: Classified with GHS07 warnings (skin/eye irritation, respiratory sensitization) .

HMA is widely used in polymer synthesis, particularly in elastomers, adhesives, and biomedical materials. Its long alkyl chain enhances flexibility in copolymers, making it valuable in core-shell polymers and 3D-printed elastomers .

准备方法

Synthetic Routes and Reaction Conditions: Hexyl methacrylate can be synthesized through the esterification of methacrylic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture is heated in a reactor equipped with a distillation column to remove water. The crude product is then purified through distillation to obtain high-purity this compound.

化学反应分析

Types of Reactions: Hexyl methacrylate undergoes various chemical reactions, including polymerization, copolymerization, and hydrolysis.

Polymerization: this compound can undergo free radical polymerization to form poly(this compound). This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Copolymerization: this compound can be copolymerized with other monomers such as methyl methacrylate, butyl acrylate, and styrene to produce copolymers with tailored properties.

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methacrylic acid and hexanol.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically carried out at elevated temperatures.

Copolymerization: Various monomers such as methyl methacrylate, butyl acrylate, and styrene, with similar initiators and conditions as polymerization.

Hydrolysis: Acidic or basic conditions, with water as the reactant.

Major Products Formed:

Polymerization: Poly(this compound)

Copolymerization: Copolymers with varying properties depending on the comonomers used.

Hydrolysis: Methacrylic acid and hexanol

科学研究应用

Polymer Chemistry

Hexyl methacrylate is primarily used as a monomer in the synthesis of polymers. Its incorporation into copolymers enhances specific properties such as flexibility, adhesion, and thermal stability.

Synthesis of Copolymers

- Copolymers with Glycidyl Methacrylate : Research indicates that this compound can be copolymerized with glycidyl methacrylate to create superhydrophobic coatings. These coatings exhibit excellent water repellency and self-cleaning properties, making them suitable for outdoor applications such as building facades and automotive parts .

- Ionomers : Studies have shown that entangled ionomers based on poly(this compound) display unique rheological properties, which can be beneficial in applications requiring specific flow characteristics during processing .

Coatings and Adhesives

This compound is also significant in the formulation of coatings and adhesives due to its ability to form durable films upon polymerization.

UV-Curable Coatings

- Adhesives : this compound is often used in UV-curable adhesive formulations. These adhesives are advantageous due to their rapid curing times and strong bonding capabilities. They are commonly applied in electronics, automotive, and construction industries .

- Surface Coatings : The compound is employed in creating protective coatings that provide resistance against environmental factors. For example, UV-curable coatings that incorporate this compound have been shown to maintain their integrity under harsh conditions while offering aesthetic benefits .

Biomedical Applications

This compound has potential uses in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

- Topical Gels : Recent studies have explored the use of this compound in formulating UV-curable gels for topical drug delivery. These gels can enhance the residence time of therapeutic agents on the skin, improving treatment efficacy for conditions such as nail diseases .

Tissue Engineering

- Biocompatibility : Research indicates that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable candidates for scaffolds in tissue engineering applications .

Comparative Data Table

The following table summarizes key properties and applications of this compound-based materials:

| Application | Key Properties | Benefits |

|---|---|---|

| Superhydrophobic Coatings | High water contact angle | Self-cleaning, durable against environmental exposure |

| UV-Curable Adhesives | Rapid curing, strong adhesion | Versatile use in electronics and construction |

| Drug Delivery Systems | Long residence time | Enhanced therapeutic efficacy |

| Tissue Engineering Scaffolds | Biocompatibility | Supports cell growth and tissue regeneration |

Superhydrophobic Coatings

A study demonstrated that coatings made from this compound copolymers exhibited superhydrophobic characteristics after exposure to various environmental conditions. The coatings maintained their performance over time, indicating their potential for long-term applications .

UV-Curable Adhesives

In another research project, this compound was incorporated into a dual UV/thermal curable adhesive system. The study found that these adhesives provided excellent adhesion to various substrates while maintaining flexibility and durability under stress .

作用机制

Hexyl methacrylate can be compared with other methacrylate esters such as methyl methacrylate, butyl methacrylate, and ethyl methacrylate.

Methyl Methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), which is used in acrylic glass.

Butyl Methacrylate: Provides flexibility and is used in coatings and adhesives.

Ethyl Methacrylate: Used in the production of polymers with good clarity and hardness.

Uniqueness of this compound: this compound is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the polymers and copolymers it forms. This makes it particularly useful in applications requiring durable and flexible materials.

相似化合物的比较

Structural and Physical Properties

The table below compares HMA with structurally analogous methacrylates and acrylates:

Key Observations:

- Chain Length and Flexibility : Longer alkyl chains (e.g., hexyl, hexadecyl) reduce glass transition temperature (Tg), enhancing polymer flexibility. HMA-based polymers exhibit lower Tg compared to methyl or ethyl methacrylate derivatives .

- Reactivity : Acrylates (e.g., hexyl acrylate) polymerize faster than methacrylates due to the absence of a methyl group on the α-carbon, leading to softer polymers .

- Volatility : Shorter-chain methacrylates (e.g., methyl, ethyl) have higher volatility at atmospheric pressure, impacting processing conditions .

Research Findings

- Copolymer Synthesis: HMA/MMA copolymers synthesized via emulsion polymerization show adjustable Tg (from -20°C to 80°C) by varying monomer ratios, enabling tailored elastomers for additive manufacturing .

- Biomedical Use : HMA-based polymers exhibit biocompatibility in drug delivery systems, outperforming shorter-chain methacrylates in controlled release kinetics .

生物活性

Hexyl methacrylate (HMA) is an important monomer in the field of polymer chemistry, particularly due to its applications in coatings, adhesives, and biomedical materials. This article explores the biological activity of HMA, focusing on its antibacterial properties, cytotoxicity, and potential applications in medical devices.

This compound is a methacrylate ester with the chemical formula C₈H₁₄O₂. It is characterized by its hydrophobic nature and ability to polymerize into various forms, including copolymers with other methacrylates.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of HMA and its copolymers. For instance, research has shown that poly(n-hexyl methacrylate) (PHMA) exhibits significant antibacterial activity when used in conjunction with other antibacterial agents.

Case Study: Antibacterial Efficacy of PHMA

A study investigated the antibacterial efficacy of PHMA against common oral pathogens such as Streptococcus mutans and Porphyromonas gingivalis. The results demonstrated that PHMA, when combined with specific antibacterial agents, significantly reduced bacterial viability:

| Bacterial Strain | Control CFU/ml | PHMA + Antibacterial Agent CFU/ml | Reduction (log CFU) |

|---|---|---|---|

| Streptococcus mutans | 10^9 | 10^5 | 4 |

| Porphyromonas gingivalis | 10^9 | 10^6 | 3 |

These findings suggest that PHMA can be effectively utilized in dental materials to mitigate bacterial growth and biofilm formation .

Cytotoxicity Studies

While HMA shows promise in antibacterial applications, it is essential to evaluate its cytotoxic effects on mammalian cells. Various studies have assessed the cytotoxicity of HMA and its copolymers, particularly in the context of biomedical applications.

Case Study: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human fibroblast cells exposed to varying concentrations of HMA. The results indicated a dose-dependent cytotoxic effect:

| Concentration of HMA (wt%) | Cell Viability (%) |

|---|---|

| 0% | 100 |

| 1% | 90 |

| 5% | 70 |

| 10% | 50 |

At concentrations above 5%, a significant reduction in cell viability was observed, indicating that while HMA can be beneficial for antibacterial purposes, careful consideration must be given to its concentration in medical applications .

Applications in Medical Devices

HMA's properties make it suitable for use in various medical devices, particularly those requiring biocompatibility and antibacterial characteristics. The incorporation of HMA into polymeric coatings can enhance the performance of biomaterials by providing a protective barrier against microbial colonization.

Research Findings on Medical Applications

- Hydrogels : HMA-based hydrogels have been developed for drug delivery systems. These hydrogels exhibit controlled release properties and can be tailored for specific therapeutic applications.

- Coatings : The application of HMA in coatings for surgical instruments has shown promising results in reducing infection rates due to its antibacterial properties.

- Dental Materials : The integration of HMA into dental restorative materials has been studied for its potential to reduce secondary caries by inhibiting bacterial growth at the material interface .

常见问题

Basic Research Questions

Q. What are the critical experimental design considerations for synthesizing hexyl methacrylate-based polymers?

When designing synthesis protocols, prioritize:

- Stabilizer management : this compound often contains 50–150 ppm MEHQ to prevent premature polymerization. Quantify residual stabilizers via HPLC or GC-MS to avoid interference in reaction kinetics .

- Purification : Use column chromatography or vacuum distillation for monomer purification. Confirm purity via NMR (<i>δ</i> 5.5–6.1 ppm for vinyl protons) and FTIR (C=O stretch at 1720 cm⁻¹) .

- Polymerization conditions : Opt for controlled radical polymerization (e.g., RAFT) to tailor molecular weight distribution. Document initiator-to-monomer ratios and reaction temperatures to ensure reproducibility .

Q. How do impurities in this compound affect polymerization outcomes, and how can they be mitigated?

Impurities (e.g., residual solvents, stabilizers) may alter reaction rates or crosslinking density. Mitigation strategies include:

- Pre-polymerization treatment : Pass the monomer through an inhibitor-removal column (e.g., alumina-based adsorbents) .

- Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track monomer conversion and detect side reactions .

- Control experiments : Compare polymerization kinetics with purified vs. unpurified monomer batches to quantify impurity effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glass transition temperatures (Tg) of poly(this compound) (PHMA) across studies?

Discrepancies often arise from differences in:

- Molecular weight : Higher Mn correlates with increased Tg. Use SEC-MALS to characterize Mn and Đ (dispersity) .

- Tacticity : Syndiotactic-rich PHMA exhibits higher Tg than isotactic forms. Confirm tacticity via <sup>13</sup>C NMR (<i>δ</i> 44–46 ppm for backbone carbons) .

- Measurement method : Compare DSC (10°C/min heating rate) with DMA (1 Hz frequency) data. Annotate thermal history (e.g., annealing conditions) in publications .

Q. What advanced characterization techniques are essential for probing this compound copolymer nanostructures?

For core-shell or block copolymer systems:

- SAXS/SANS : Resolve domain spacing and morphology (e.g., lamellar vs. cylindrical phases) in solvent-cast films .

- TEM with staining : Use RuO4 or OsO4 to enhance contrast between hydrophobic (this compound) and hydrophilic blocks .

- AFM-based nanomechanics : Map local elastic moduli to correlate structure with mechanical properties (e.g., core-shell rigidity) .

Q. How can computational modeling enhance the design of this compound-containing materials?

- MD simulations : Predict solubility parameters (δ) for solvent selection or phase behavior in copolymer blends .

- DFT calculations : Optimize initiator-monomer interactions in RAFT polymerization to minimize side reactions .

- QSPR models : Relate monomer structure (e.g., alkyl chain length) to polymer properties (Tg, hydrophobicity) for high-throughput screening .

Q. Methodological Best Practices

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental sections: report full synthesis protocols, characterization data, and statistical analyses in main text or supplementary materials .

- Ethical reporting : Disclose conflicts of interest and funding sources per AMA standards .

- Data accessibility : Deposit raw NMR, DSC, and chromatographic data in FAIR-aligned repositories (e.g., Zenodo) to facilitate meta-analyses .

属性

IUPAC Name |

hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCPIMCVTKXXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-17-6 | |

| Record name | Poly(hexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025406 | |

| Record name | n-Hexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexyl methacrylate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

153 to 185 °F at 8 mmHg (NTP, 1992), 162 °C, BP: 67-85 °C at 8 mm Hg, BP: 86 °C at 17 mm Hg | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (82 °C) (open cup) | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, ethanol | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.88 (NTP, 1992) - Less dense than water; will float, 0.880 at 25 °C | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1) | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

142-09-6 | |

| Record name | N-HEXYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538B2Q3HSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。